molecular formula C7Br5N B14431829 Pentabromobenzonitrile CAS No. 79415-42-2

Pentabromobenzonitrile

Cat. No.: B14431829
CAS No.: 79415-42-2
M. Wt: 497.60 g/mol
InChI Key: VNUFYOSTQUKXTM-UHFFFAOYSA-N
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Description

Historical Trajectories of Polyhalogenated Aromatic Nitrile Investigations

The investigation of polyhalogenated aromatic nitriles is an extension of the rich history of synthetic organic chemistry focused on halogenated aromatic compounds and aromatic nitriles. The journey began with foundational reactions that enabled the introduction of halogen and nitrile functionalities onto aromatic rings.

Historically, the synthesis of brominated aromatic compounds relied on electrophilic aromatic substitution using molecular bromine. journals.co.za The development of milder and more selective brominating agents, such as N-bromosuccinimide (NBS), provided greater control over these reactions. sci-hub.se Concurrently, methods for synthesizing aromatic nitriles were established, with the Sandmeyer reaction, discovered in 1884, being a cornerstone. researchgate.net This reaction allows for the conversion of an aryl amine into an aryl nitrile via a diazonium salt intermediate, providing a versatile route to these compounds. researchgate.net

The confluence of these fields led to the exploration of molecules containing both functionalities. Early work often focused on partially halogenated benzonitriles. For instance, the preparation of 5-bromo-2-chlorobenzonitrile (B107219) involves the direct bromination of 2-chlorobenzonitrile, where the existing chloro and cyano groups direct the position of the incoming bromine atom. google.com Research into more heavily halogenated systems, such as pentabromobenzonitrile, represents a progression toward understanding the effects of exhaustive halogenation on the chemical and physical properties of aromatic nitriles. A notable example from the early 1980s is the synthesis and cycloaddition reaction of this compound N-oxide, indicating that research on this specific polybrominated core structure was underway by that time. dissercat.com

Scholarly Significance and Research Impetus for this compound Studies

The driving force, or "impetus," for studying this compound stems from its potential utility as a specialized chemical intermediate and building block. unimelb.edu.auimpetusgrants.org The significance of aromatic nitriles is well-established; they are crucial precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. numberanalytics.comnumberanalytics.comfiveable.me The nitrile group is highly versatile and can be converted into other functional groups like carboxylic acids or amides through hydrolysis. numberanalytics.com

The addition of multiple bromine atoms to the aromatic ring imparts unique properties. Polyhalogenated aromatic compounds are known for their use as flame retardants and their distinct electronic characteristics. lookchem.com Therefore, this compound is of scholarly interest for several key reasons:

Synthetic Utility : It serves as a precursor to complex, highly halogenated molecules. The cyano group can act as a directing group for further substitution reactions or be transformed into other functionalities. acs.org

Material Science Applications : As a derivative of a polybrominated benzene (B151609) core, it is a candidate for the development of new polymers or materials with enhanced thermal stability or flame-retardant properties.

Fragment for Bioactive Molecules : Halogen atoms can significantly alter the biological activity of a molecule. This compound provides a scaffold for creating novel, polybrominated compounds for screening in pharmaceutical and agrochemical research.

The research impetus is thus goal-oriented, focused on leveraging the combined properties of the nitrile group and the polybrominated ring to create new materials and molecules with specific, high-value applications.

Epistemological Frameworks and Research Paradigms in this compound Chemistry

The study of a specific chemical compound like this compound is fundamentally grounded in a positivist or post-positivist research paradigm. paperpal.comresearcher.life This paradigm operates on the ontological assumption that there is an objective, measurable reality; in this case, the compound has definite physical and chemical properties that can be discovered and characterized through empirical investigation. researcher.lifepressbooks.pub

The epistemology , which concerns how knowledge about this compound is acquired and validated, is inherently experimental and analytical. paperpal.comrsc.orgresearchgate.net Researchers in this field accept knowledge as valid when it is derived from reproducible experiments and observations. The epistemological approach in chemistry rejects subjective interpretation in favor of objective data. pitt.edu

The methodology used within this framework involves a combination of synthesis, purification, and characterization techniques. pressbooks.pub The research paradigm dictates that knowledge is built through a structured process:

Synthesis : Creating the molecule through established or novel chemical reactions. arxiv.org

Isolation and Purification : Using techniques like crystallization and chromatography to obtain a pure sample.

Structural Elucidation : Employing analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecule's exact structure. nih.gov

Property Measurement : Quantifying its physical and chemical characteristics (e.g., melting point, reactivity, thermal stability). nih.gov

This paradigm views scientific knowledge as something to be discovered, not invented. euchems.eu The entire research process is designed to be objective and systematic, aiming to uncover the "facts" about this compound's nature and behavior. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79415-42-2

Molecular Formula

C7Br5N

Molecular Weight

497.60 g/mol

IUPAC Name

2,3,4,5,6-pentabromobenzonitrile

InChI

InChI=1S/C7Br5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10

InChI Key

VNUFYOSTQUKXTM-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for Pentabromobenzonitrile

De Novo Synthesis Pathways to Pentabromobenzonitrile

The formation of the this compound scaffold can be approached through two primary strategies: the direct, exhaustive halogenation of a benzonitrile (B105546) precursor or a more constructed, multi-step sequence.

Direct Halogenation Protocols for Benzonitrile Precursors

The direct synthesis of this compound involves the exhaustive bromination of benzonitrile. This electrophilic aromatic substitution reaction requires harsh conditions to achieve perhalogenation due to the deactivating nature of both the nitrile group and the progressively added bromine atoms. The reaction typically employs an excess of a brominating agent, such as elemental bromine (Br₂), in the presence of a strong Lewis acid catalyst.

The catalyst, commonly iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), polarizes the bromine molecule, generating a potent electrophile (Br⁺) that attacks the aromatic ring. libretexts.orgkhanacademy.org The process necessitates high temperatures and prolonged reaction times to drive the substitution to completion, replacing all five hydrogen atoms on the benzene (B151609) ring.

Table 1: Representative Conditions for Direct Bromination

ReactantBrominating AgentCatalystSolventTemperatureOutcome
BenzonitrileExcess Bromine (Br₂)Iron(III) bromide (FeBr₃)Neat or Halogenated Solvent>150°CThis compound

Note: This table represents generalized conditions for exhaustive aromatic bromination; specific yields for this compound may vary.

Multi-Step Conversions to the this compound Scaffold

An alternative and often more controlled route to this compound involves building the molecule through a sequence of reactions. A prominent example of this strategy is the use of the Sandmeyer reaction, which allows for the introduction of the nitrile group onto a pre-existing pentabrominated aromatic ring. wikipedia.orgnih.gov

This pathway typically begins with pentabromoaniline. The amino group of pentabromoaniline is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting pentabromobenzenediazonium salt is then treated with a copper(I) cyanide (CuCN) solution. This displaces the diazonium group and introduces the nitrile functionality, yielding this compound. organic-chemistry.org This method provides a reliable route that avoids the harsh conditions of perbromination.

Reaction Scheme: Sandmeyer Reaction for this compound

Diazotization: Pentabromoaniline + NaNO₂/H₂SO₄ (aq) at 0-5°C → Pentabromobenzenediazonium sulfate (B86663)

Cyanation: Pentabromobenzenediazonium sulfate + CuCN → this compound + N₂

Functional Group Transformations of this compound

This compound serves as a versatile intermediate, with both the nitrile group and the bromine substituents available for further chemical modification.

Derivatization via the Nitrile Functionality

The nitrile group of this compound is a key site for chemical transformations, allowing for its conversion into other important functional groups. wikipedia.org

Hydrolysis: Under strong acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. openstax.orglibretexts.org This reaction proceeds through an amide intermediate (pentabromobenzamide) and, upon completion, yields pentabromobenzoic acid. mdpi.com This conversion is fundamental for accessing the corresponding carboxylic acid derivative.

Reduction: The nitrile group can be reduced to a primary amine. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are required for this transformation, which converts this compound into pentabromobenzylamine. libretexts.orglibretexts.org

Table 2: Key Transformations of the Nitrile Group

Starting MaterialReagents/ConditionsProductFunctional Group Change
This compoundH₃O⁺ / Heat or OH⁻ / H₂O, then H₃O⁺Pentabromobenzoic acid-C≡N → -COOH
This compound1. LiAlH₄ / Ether 2. H₂OPentabromobenzylamine-C≡N → -CH₂NH₂

Modification of the Bromine Substituents, including Halogen Exchange Reactions

The five bromine atoms on the aromatic ring are susceptible to substitution, most notably through halogen exchange (Halex) reactions. These reactions are particularly important for the synthesis of highly fluorinated aromatic compounds. google.comgoogle.com

In a typical Halex process, this compound is heated with an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like sulfolane (B150427) or dimethylformamide. wikipedia.org Due to the electron-withdrawing nature of the nitrile group and the other bromine atoms, the aromatic ring is activated towards nucleophilic aromatic substitution, allowing for the sequential replacement of bromine atoms with fluorine. The extent of fluorination can be controlled by adjusting the reaction conditions. This methodology is a key step in producing compounds like pentafluorobenzonitrile (B1630612) from perhalogenated precursors. google.comgoogle.com The use of catalysts, such as phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) or crown ethers, can facilitate the reaction under milder conditions. google.comgoogle.com

Catalytic Systems and Reaction Environment Optimization in this compound Synthesis

The efficiency and selectivity of synthetic routes to this compound are highly dependent on the catalytic systems and the optimization of reaction conditions.

In direct halogenation, the choice and concentration of the Lewis acid catalyst are critical. Catalysts like FeBr₃ or AlBr₃ must be used in sufficient quantities to activate the brominating agent throughout the extensive reaction. researchgate.net Optimizing the reaction environment involves selecting a solvent that can withstand high temperatures and dissolve the reactants, while also managing the release of hydrogen bromide (HBr) gas. Temperature control is crucial; it must be high enough to overcome the energy barrier for substituting the highly deactivated ring, but not so high as to cause decomposition.

For multi-step syntheses, such as the Sandmeyer reaction, optimization focuses on controlling the diazotization step by maintaining low temperatures (0–5 °C) to prevent the premature decomposition of the diazonium salt. In the subsequent cyanation step, the purity and reactivity of the copper(I) cyanide are important for achieving high yields.

In halogen exchange reactions, optimization involves the careful selection of the fluoride source, solvent, and temperature. The reactivity follows the order CsF > KF > NaF. The choice of a high-boiling aprotic polar solvent is essential to dissolve the fluoride salt and facilitate the nucleophilic substitution. wikipedia.org Catalytic systems, including aminophosphonium catalysts, have been developed to improve the efficiency of these exchange reactions, allowing them to proceed at lower temperatures and with higher yields. google.com

Process Intensification and Scale-Up Considerations for this compound Production

The industrial-scale production of this compound necessitates careful consideration of process intensification and scale-up strategies to ensure safety, efficiency, and economic viability. The synthesis of highly halogenated aromatic compounds often involves strongly exothermic reactions and potentially hazardous reagents, making robust process control paramount. colab.wsresearchgate.net

Heat Management in Exothermic Reactions: Aromatic brominations are typically highly exothermic. europa.eu On a large scale, the heat generated increases with the cube of the reactor's radius, while the heat removal capacity, which is dependent on the surface area, only increases by the square of the radius. masterorganicchemistry.comnih.gov This disparity can lead to a rapid temperature increase and potential thermal runaway if not managed effectively. For the exhaustive bromination of benzonitrile, a semi-batch process where the brominating agent is added in a controlled manner is advisable. masterorganicchemistry.com This allows for the rate of heat generation to be controlled by the addition rate, ensuring it does not exceed the cooling capacity of the reactor. Continuous monitoring of the reaction temperature is crucial, and an emergency quenching system should be in place.

Continuous Flow Chemistry: Transitioning from batch to continuous flow processing can offer significant advantages for the synthesis of this compound. rsc.orgresearchgate.netscispace.comrsc.orgwikipedia.org Continuous flow reactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer. wikipedia.org This allows for better temperature control of highly exothermic reactions, reducing the risk of thermal runaway and improving product selectivity by minimizing side reactions. researchgate.net For a multi-step synthesis, different flow reactors can be connected in series, enabling a telescoped process that minimizes manual handling and intermediate purification steps. researchgate.net

Plant Design and Material of Construction: The corrosive nature of reagents like bromine and the hydrogen bromide (HBr) byproduct requires careful selection of reactor materials. Glass-lined reactors or reactors made of corrosion-resistant alloys are often necessary for industrial-scale halogenation processes. colab.wsresearchgate.net The plant design should also include scrubbers to neutralize acidic off-gases like HBr.

The following table outlines key considerations for the scale-up of this compound production:

Consideration Batch Process Continuous Flow Process
Heat Management Challenging due to low surface-area-to-volume ratio; requires careful control of reagent addition. masterorganicchemistry.comnih.govExcellent heat transfer allows for better control of exothermic reactions. wikipedia.org
Safety Higher risk of thermal runaway; potential for accumulation of unreacted reagents. masterorganicchemistry.comInherently safer due to smaller reaction volumes and better control. researchgate.net
Mixing Can be an issue in large reactors, leading to localized hotspots and reduced selectivity.Superior mixing ensures homogeneity and consistent product quality.
Scalability Scaling up can be complex and may require significant process redesign.More straightforward scale-up by running the process for longer or using parallel reactors.
Waste Management Larger solvent volumes and potential for more side products.Reduced solvent usage and potentially higher selectivity leading to less waste.

Principles of Sustainable Synthesis in this compound Chemistry

Atom Economy: Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. ipen.orgipen.org Synthetic routes with high atom economy are preferred as they generate less waste. For the synthesis of this compound, addition reactions would be ideal, but substitution reactions are more practical. In the case of bromination, the generation of HBr as a byproduct reduces the atom economy. However, as mentioned, capturing and recycling the HBr can mitigate this. Cyanation reactions, particularly those that are catalytic, can have a better atom economy than stoichiometric methods like the Rosenmund-von Braun reaction.

Use of Greener Reagents and Catalysts: The choice of reagents has a significant impact on the sustainability of the synthesis. For bromination, while elemental bromine is effective, it is highly corrosive and hazardous to handle. organic-chemistry.org N-bromoimides, such as N-bromosuccinimide (NBS), can be a safer alternative, although they have a lower atom economy. organic-chemistry.org In cyanation reactions, the use of highly toxic cyanide salts like NaCN or KCN poses significant safety and environmental risks. The use of less toxic and more stable cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), is a much greener alternative. The use of efficient and recyclable catalysts, such as heterogeneous palladium or nickel catalysts for cyanation, can also contribute to a more sustainable process.

Selection of Greener Solvents: Traditional solvents used in halogenation and cyanation reactions, such as chlorinated hydrocarbons and polar aprotic solvents like DMF, are often toxic and environmentally persistent. The principles of green chemistry encourage the use of safer and more environmentally benign solvents. For bromination reactions, the use of greener solvents like heptane (B126788) has been explored. researchgate.net In some cases, reactions can be performed under solvent-free conditions using mechanochemistry, which further enhances the green credentials of the process. researchgate.net

Energy Efficiency: The energy consumption of a chemical process is another important sustainability factor. Reactions that can be performed at lower temperatures and pressures are generally preferred. The use of process intensification techniques like continuous flow chemistry can lead to more energy-efficient processes due to improved heat transfer and reduced reaction times. rsc.org

The table below summarizes the application of green chemistry principles to the synthesis of this compound:

Green Chemistry Principle Application in this compound Synthesis
Prevention (Atom Economy) Designing synthetic routes with the highest possible incorporation of reactant atoms into the final product. ipen.orgipen.org
Safer Chemicals Using less hazardous brominating agents (e.g., N-bromoimides) and cyanide sources (e.g., K₄[Fe(CN)₆]). organic-chemistry.org
Safer Solvents and Auxiliaries Replacing traditional hazardous solvents with greener alternatives (e.g., heptane) or employing solvent-free conditions. researchgate.net
Design for Energy Efficiency Utilizing catalytic reactions that proceed under milder conditions and employing process intensification to reduce energy consumption.
Use of Renewable Feedstocks While not directly applicable to the core synthesis of this compound, this principle encourages the use of bio-based solvents or reagents where possible.
Reduce Derivatives Designing synthetic routes that avoid unnecessary protection and deprotection steps.
Catalysis Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste.
Design for Degradation While the product itself is a persistent polybrominated aromatic, this principle applies to the design of any byproducts to be biodegradable.
Real-time Analysis for Pollution Prevention Implementing in-line analytical techniques in continuous flow processes to monitor and control the reaction, preventing the formation of unwanted byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the potential for accidents, such as explosions or the release of toxic substances.

Chemical Reactivity and Mechanistic Studies of Pentabromobenzonitrile

Exploration of Electron-Deficient Aromatic Reactivity in Pentabromobenzonitrile

The reactivity of this compound is fundamentally dictated by the electron-deficient nature of its aromatic ring. This electron deficiency arises from the cumulative inductive and resonance effects of the five bromine atoms and the cyano group. Both bromine and the cyano group are electron-withdrawing, significantly reducing the electron density of the benzene (B151609) ring. byjus.comnih.gov This pronounced electron-deficient character makes the this compound core highly susceptible to nucleophilic attack, while concurrently deactivating it towards electrophilic substitution. byjus.comdalalinstitute.com

The presence of multiple electron-withdrawing substituents enhances the electrophilicity of the aromatic ring, making it a prime candidate for reactions with nucleophiles. byjus.comwikipedia.org The cyano group, in particular, is a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution. byjus.com The bromine atoms, through their inductive effects, further contribute to this electron deficiency. This activation is a key feature of its chemical personality, setting the stage for a variety of substitution reactions.

Nucleophilic Aromatic Substitution Mechanisms on the this compound Core

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. wikipedia.org The generally accepted mechanism for these reactions is a two-step addition-elimination process. nih.gov In the initial, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized across the aromatic system and is further stabilized by the electron-withdrawing bromine and cyano substituents.

In the subsequent, faster step, a leaving group, typically a bromide ion, is expelled from the Meisenheimer complex, which restores the aromaticity of the ring and yields the substituted product. The stability of the Meisenheimer intermediate is a critical factor in the feasibility of the SNAr reaction. nih.gov While traditionally viewed as a stepwise process, recent computational studies and kinetic isotope effect measurements on similar systems suggest that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete intermediate. nih.gov However, for highly electron-deficient systems like this compound, the formation of a stabilized Meisenheimer complex is a widely accepted mechanistic feature.

The positions of the bromine atoms relative to the cyano group influence the regioselectivity of nucleophilic attack. The ortho and para positions are particularly activated towards substitution due to the effective delocalization of the negative charge in the Meisenheimer intermediate onto the electron-withdrawing cyano group. wikipedia.org

Table 1: Mechanistic Steps in Nucleophilic Aromatic Substitution (SNAr) of this compound

Step Description Key Features
1. Nucleophilic Attack A nucleophile adds to the electron-deficient aromatic ring. This is the slow, rate-determining step.
It leads to the formation of a non-aromatic, negatively charged intermediate (Meisenheimer complex).
2. Leaving Group Departure The leaving group (a bromide ion) is eliminated from the intermediate. This is a fast step that restores the aromaticity of the ring.

Electrophilic Reaction Pathways and Their Inhibition by Bromine Substitution

Electrophilic aromatic substitution (EAS) reactions on the this compound core are significantly inhibited. msu.eduyoutube.com The strong deactivating effect of the five electron-withdrawing bromine atoms and the cyano group makes the benzene ring highly electron-poor and therefore, much less nucleophilic. msu.eduyoutube.com Electrophiles, which are electron-seeking species, require an electron-rich aromatic system to react. masterorganicchemistry.com

The mechanism of EAS typically involves the attack of the aromatic π-system on an electrophile to form a positively charged intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comquizlet.com The stability of this intermediate is crucial for the reaction to proceed. In the case of this compound, the presence of multiple electron-withdrawing groups would severely destabilize this positively charged intermediate, making its formation energetically unfavorable. msu.edu Consequently, forcing this compound to undergo electrophilic substitution would require extremely harsh reaction conditions, and the yields would likely be very low. The bromine substituents act as deactivating groups, directing any potential, albeit unlikely, electrophilic attack to the meta position relative to themselves. nih.govyoutube.com

Investigations into Radical Reactions Involving this compound

While less common than nucleophilic substitutions, radical reactions involving this compound can occur. These reactions proceed through intermediates with unpaired electrons, known as free radicals. utdallas.edu The stability of these radical intermediates is a key factor in determining the reaction's feasibility. utdallas.edu

One potential type of radical reaction is a radical-nucleophilic aromatic substitution (SRN1). This multi-step process is initiated by the formation of a radical anion from the aryl halide. dalalinstitute.com This radical anion can then fragment to produce an aryl radical and a halide ion. The aryl radical can then react with a nucleophile to form a new radical anion, which can then transfer an electron to another molecule of the starting aryl halide, propagating a chain reaction. dalalinstitute.com

Another possibility is the involvement of this compound in reactions initiated by radical initiators, which are compounds that readily form free radicals. libretexts.org These initiators can abstract a bromine atom from the this compound ring to generate a this compound radical. This highly reactive species could then participate in various subsequent reactions, such as addition to multiple bonds or abstraction of atoms from other molecules. libretexts.org

Table 2: Potential Radical Reaction Pathways for this compound

Reaction Type Initiating Step Key Intermediate(s) Propagation/Termination
SRN1 Electron transfer to form a radical anion. Radical anion, aryl radical. Chain reaction involving electron transfer.

| Radical Abstraction | Abstraction of a bromine atom by a radical initiator. | this compound radical. | Further reactions of the aryl radical. |

Cycloaddition Reactions and Heterocyclic Transformations of this compound Derivatives, including this compound N-oxide

The nitrile group of this compound can be converted into a nitrile oxide, forming this compound N-oxide. This transformation opens up a rich area of cycloaddition chemistry. Nitrile oxides are 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. nih.govmdpi.com

The reaction of this compound N-oxide with an alkene would yield a 3-(pentabromophenyl)-2-isoxazoline. Similarly, its reaction with an alkyne would produce a 3-(pentabromophenyl)isoxazole. These cycloaddition reactions are valuable for the synthesis of highly functionalized heterocyclic compounds. nih.gov The regioselectivity of these cycloadditions can be influenced by steric and electronic factors of both the nitrile oxide and the dipolarophile. nih.gov

Furthermore, the electron-deficient aromatic ring of this compound itself can potentially act as a 2π component in cycloaddition reactions with highly reactive, non-stabilized azomethine ylides. nih.gov Such reactions would lead to the formation of polycyclic structures containing pyrrolidine (B122466) rings fused to the aromatic core.

Computational Chemistry and Quantum Mechanical Analyses of this compound Reactivity

Computational chemistry and quantum mechanical methods provide powerful tools for understanding and predicting the reactivity of molecules like this compound. nsps.org.ngnsps.org.ngnih.gov These approaches can be used to calculate various molecular properties that correlate with chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in this context. nsps.org.ngresearchgate.netnih.gov The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For this compound, the LUMO is expected to have a low energy due to the presence of the electron-withdrawing groups. A low-lying LUMO indicates a high susceptibility to nucleophilic attack, as the molecule can readily accept electrons into this orbital. nih.gov Conversely, the HOMO energy would be very low, reflecting the difficulty of removing electrons and thus its low reactivity towards electrophiles. nih.gov

Molecular Electrostatic Potential (MEP) maps can visually represent the electron density distribution and identify regions of positive and negative electrostatic potential. For this compound, the MEP would show a significant region of positive potential around the aromatic ring, indicating its electrophilic character and susceptibility to nucleophilic attack.

Quantum mechanical calculations can also be used to model reaction pathways and determine the energies of transition states and intermediates. nih.gov This allows for a detailed mechanistic understanding of reactions such as nucleophilic aromatic substitution, helping to predict reaction rates and regioselectivity. For instance, calculations can be used to compare the stabilities of different possible Meisenheimer intermediates, thereby predicting the most likely site of nucleophilic attack.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
This compound N-oxide
3-(pentabromophenyl)-2-isoxazoline

Advanced Analytical Chemistry Methodologies for Pentabromobenzonitrile

Spectroscopic Techniques for Structural Characterization and Quantitative Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of Pentabromobenzonitrile and quantifying its presence. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic composition and bonding arrangement.

Advanced Mass Spectrometry Applications in this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com For this compound, advanced MS methods offer high sensitivity and specificity for both identification and quantification.

One of the key features in the mass spectrum of this compound is the distinct isotopic pattern created by the presence of five bromine atoms. libretexts.org Bromine has two stable isotopes, 79Br and 81Br, which occur in nearly a 1:1 natural abundance. libretexts.org This results in a characteristic cluster of peaks for the molecular ion and any bromine-containing fragments, which greatly aids in the identification of the compound. libretexts.orgacs.org

Advanced ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) can be employed, particularly when coupled with a Direct Insertion Probe (DIP) for the analysis of solid polymer samples containing brominated flame retardants. acs.org This approach allows for characterization with minimal sample preparation. acs.org

The fragmentation of this compound under ionization provides valuable structural information. youtube.comwikipedia.org The process involves the dissociation of the energetically unstable molecular ion into smaller fragment ions. wikipedia.org Common fragmentation pathways for aromatic nitriles may involve the loss of the cyano group (CN) or cleavage of the aromatic ring. For polybrominated compounds, the sequential loss of bromine atoms is a typical fragmentation pattern.

Table 1: Predicted Isotopic Distribution for this compound Molecular Ion

Ion Predicted m/z Relative Abundance (%)
[C₇Br₅N]⁺ 497 23.6
[C₇⁷⁹Br₄⁸¹BrN]⁺ 499 100.0
[C₇⁷⁹Br₃⁸¹Br₂N]⁺ 501 81.4
[C₇⁷⁹Br₂⁸¹Br₃N]⁺ 503 33.0
[C₇⁷⁹Br₁⁸¹Br₄N]⁺ 505 6.7
[C₇⁸¹Br₅N]⁺ 507 0.5

Note: This table is predictive and based on the natural abundance of bromine isotopes. Actual experimental values may vary slightly.

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Structural Fingerprinting

Vibrational and electronic spectroscopy provide complementary information for the structural elucidation of this compound.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. wikipedia.org The covalent bonds in this compound, such as C-Br, C-C, and C≡N, vibrate at specific frequencies when they absorb infrared radiation. msu.edu The resulting IR spectrum is a unique fingerprint of the molecule. vscht.cz

C≡N stretch: A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹ for the nitrile group.

C-Br stretch: Absorptions corresponding to the carbon-bromine bonds typically appear in the far-infrared region, generally below 600 cm⁻¹.

Aromatic C-C stretch: The benzene (B151609) ring will exhibit characteristic stretching vibrations in the 1450-1600 cm⁻¹ region. msu.edu

Raman spectroscopy, which relies on the inelastic scattering of light, is also a valuable tool. youtube.com It can provide information about lower frequency modes and vibrations that offer insights into the molecular backbone structure. youtube.com For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the heavily substituted benzene ring and the C-Br bonds.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons to higher energy orbitals. technologynetworks.comwikipedia.org Aromatic compounds like benzonitrile (B105546) derivatives typically exhibit strong absorption in the UV region. wikipedia.org The presence of five bromine atoms on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile, due to the electronic effects of the halogen substituents.

Table 2: Expected Spectroscopic Data for this compound

Technique Region/Parameter Expected Observation
FT-IR Wavenumber (cm⁻¹) ~2240 (C≡N stretch), <600 (C-Br stretch), 1450-1600 (Aromatic C-C stretch)
Raman Wavenumber (cm⁻¹) Complementary vibrational modes to IR, strong signals for symmetric vibrations.

| UV-Vis | Wavelength (nm) | Absorption maxima in the UV region, shifted to longer wavelengths compared to benzonitrile. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. For this compound, ¹³C NMR is particularly informative.

Due to the symmetry of the this compound molecule, the ¹³C NMR spectrum is expected to be relatively simple. Assuming the bromine atoms are in the 2,3,4,5,6 positions, there would be four distinct carbon signals:

One signal for the carbon attached to the nitrile group (C1).

Two signals for the bromine-substituted carbons (C2/C6 and C3/C5).

One signal for the carbon at the para position (C4).

One signal for the nitrile carbon.

The chemical shifts of these carbons are influenced by the electronegativity of the attached bromine atoms and the nitrile group. udel.edu The carbon atoms directly bonded to bromine will be significantly deshielded and appear at a higher chemical shift (further downfield). The nitrile carbon typically appears in the 110-125 ppm range. youtube.com The purity of a sample can also be assessed by the presence of any unexpected signals in the NMR spectrum.

Chromatographic Separation and Detection Methods for this compound

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative detection.

Gas Chromatography Hyphenated Techniques

Gas chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like this compound. robertson-microlit.com

GC-Mass Spectrometry (GC-MS): This is a robust technique that combines the separation power of GC with the detection capabilities of MS. nih.gov As the separated this compound elutes from the GC column, it is introduced into the mass spectrometer, providing both retention time data for identification and a mass spectrum for structural confirmation. robertson-microlit.comacs.org

GC-Electron Capture Detector (GC-ECD): The Electron Capture Detector is highly sensitive to compounds containing electronegative elements, such as halogens. scioninstruments.comthermofisher.com This makes GC-ECD an excellent choice for the trace analysis of this compound. scioninstruments.comresearchgate.net The detector operates by measuring the decrease in a constant electron current caused by the capture of electrons by the electronegative analyte. scioninstruments.com

Liquid Chromatography Hyphenated Techniques

Liquid chromatography (LC) is a versatile separation technique that can be used for a wide range of compounds, including those that are not sufficiently volatile for GC. lcms.cz

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, can be used to separate this compound from other components in a mixture. basicmedicalkey.com A nonpolar stationary phase would be used with a more polar mobile phase. A related compound, 2-amino-3-bromo-5-nitro-benzonitrile, has been analyzed using a reverse-phase HPLC method with a mobile phase of acetonitrile (B52724) and water. sielc.com A UV-Vis detector is commonly used with HPLC for quantitative analysis. basicmedicalkey.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers very high sensitivity and selectivity, making it ideal for complex sample matrices. frontiersin.orgyoutube.com After separation by LC, the analyte is ionized and enters a tandem mass spectrometer. Here, a specific parent ion corresponding to this compound can be selected, fragmented, and specific product ions monitored. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves detection limits.

Table 3: Summary of Chromatographic Methods for this compound Analysis

Technique Detector Key Advantages
GC-MS Mass Spectrometer Provides both retention time and mass spectral data for confident identification. robertson-microlit.com
GC-ECD Electron Capture Detector Extremely high sensitivity for halogenated compounds. scioninstruments.com
HPLC-UV UV-Vis Detector Robust and widely used for quantitative analysis. basicmedicalkey.com

| LC-MS/MS | Tandem Mass Spectrometer | High sensitivity and selectivity, suitable for complex matrices. frontiersin.org |

Electroanalytical Techniques for Redox Behavior and Detection

Electroanalytical methods offer a valuable approach for investigating the redox behavior of and developing detection methods for halogenated organic compounds like this compound. tcd.ie These techniques are based on measuring potential (voltage) and/or current signals related to electrochemical reactions at an electrode-solution interface. tcd.ieu-szeged.hu

The redox behavior of this compound is expected to be influenced by the presence of both the electron-withdrawing nitrile group and the numerous bromine substituents on the aromatic ring. The reductive cleavage of the carbon-bromine bonds is a likely electrochemical process. researchgate.net Techniques such as cyclic voltammetry (CV) can be employed to study these redox processes. researchgate.netsemanticscholar.org In a typical CV experiment, the potential is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the reduction and oxidation potentials of the analyte, the stability of the resulting radical ions, and the kinetics of the electron transfer reactions. utexas.edu For brominated aromatic compounds, CV can reveal the potentials at which the C-Br bonds are broken. researchgate.net

Based on these principles, electroanalytical techniques could be developed for the detection of this compound. For instance, a voltammetric sensor could be designed to operate at a potential specific to the reduction of the carbon-bromine bonds in the molecule. The measured current would then be proportional to the concentration of this compound in the sample.

Table 1: Potential Electroanalytical Techniques for this compound Analysis

TechniquePrincipleInformation ObtainedPotential Application for this compound
Cyclic Voltammetry (CV)The potential is swept linearly, and the resulting current is measured.Redox potentials, electron transfer kinetics, stability of reaction intermediates.Investigation of the reduction of C-Br bonds and the nitrile group to understand its redox behavior.
Differential Pulse Voltammetry (DPV)Pulses of potential are superimposed on a linear potential ramp.Enhanced sensitivity compared to CV, lower detection limits.Quantitative determination of this compound at trace levels.
Square-Wave Voltammetry (SWV)A square-wave potential waveform is applied.High sensitivity and fast scan rates.Rapid and sensitive detection of this compound.
AmperometryA constant potential is applied, and the current is measured as a function of time.Concentration of the analyte.Development of a dedicated sensor for continuous monitoring of this compound.

X-ray Diffraction and Crystallography for Solid-State Characterization

X-ray diffraction (XRD) and crystallography are powerful techniques for determining the three-dimensional atomic arrangement of crystalline solids. This information is crucial for understanding the physical and chemical properties of a compound like this compound in its solid state.

Single-crystal X-ray diffraction is the definitive method for elucidating the precise molecular structure, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound was not found, the analysis of related brominated benzonitrile compounds provides insight into the type of information that can be obtained. For instance, the crystal structure of 3-bromo-2-hydroxybenzonitrile (B84773) reveals details about its molecular packing, including disorder in the bromine and nitrile groups and the presence of intermolecular hydrogen bonding. nih.govresearchgate.net Similarly, the crystal structure of 4-bromobenzonitrile (B114466) has been determined, providing precise cell parameters and space group information. nih.gov

For this compound, a single-crystal XRD analysis would be expected to reveal:

Molecular Geometry: The precise arrangement of the benzene ring, the five bromine atoms, and the nitrile group. This would include C-C, C-Br, and C-C≡N bond lengths and the various bond angles within the molecule.

Conformational Details: The planarity of the benzene ring and the orientation of the substituents.

Intermolecular Interactions: How the molecules pack together in the crystal lattice. This would involve identifying non-covalent interactions such as halogen bonding (Br···N or Br···Br interactions) and π-π stacking between the aromatic rings. These interactions are critical in determining the crystal's stability and physical properties.

Powder X-ray diffraction (PXRD) is another valuable technique, particularly for phase identification and characterization of polycrystalline materials. A PXRD pattern is a fingerprint of a crystalline solid and can be used to distinguish between different polymorphic forms of a compound. researchgate.net

Table 2: Illustrative Crystallographic Data for a Related Brominated Benzonitrile (3-bromo-2-hydroxybenzonitrile) nih.govresearchgate.net

ParameterValue
Chemical FormulaC₇H₄BrNO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.0171 (7)
b (Å)3.8488 (2)
c (Å)13.5989 (7)
β (°)96.062 (1)
Volume (ų)677.50 (6)
Z4

This table illustrates the type of fundamental crystallographic data obtained from a single-crystal X-ray diffraction experiment. Similar data would be expected for this compound, providing a detailed understanding of its solid-state structure.

Chemometric Approaches in Analytical Method Development and Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to design or select optimal measurement procedures and to extract maximum relevant information from chemical data. In the context of this compound analysis, chemometric approaches can be applied to enhance method development, improve data quality, and aid in the interpretation of complex datasets, particularly when analyzing environmental samples where it may be present with other halogenated compounds. oup.com

Multivariate analysis is a key component of chemometrics. quadram.ac.uk Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to analyze data from various analytical instruments. oup.com For instance, in the analysis of brominated flame retardants, which are chemically related to this compound, chemometrics can help in identifying patterns and relationships in large datasets generated from chromatographic or spectroscopic measurements.

Applications of Chemometrics in this compound Analysis:

Method Optimization: Design of Experiments (DoE) is a powerful chemometric tool for optimizing analytical methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) conditions, for the separation and quantification of this compound. DoE allows for the systematic investigation of multiple variables (e.g., temperature, flow rate, solvent composition) to find the optimal conditions with a minimum number of experiments.

Data Pre-processing and Pattern Recognition: Environmental samples are often complex, containing numerous compounds that can interfere with the analysis of this compound. PCA can be used to explore the data, identify outliers, and recognize patterns that may be related to different sources of contamination.

Multivariate Calibration: When dealing with complex matrices where spectral or chromatographic overlap occurs, multivariate calibration methods like PLS regression can be used to build models that relate the instrumental response to the concentration of this compound, even in the presence of interfering compounds. oup.com

Table 3: Common Chemometric Techniques and Their Potential Application in this compound Analysis

Chemometric TechniqueDescriptionApplication in this compound Analysis
Principal Component Analysis (PCA)A dimensionality reduction technique that transforms a large set of variables into a smaller set of uncorrelated variables called principal components.Exploratory data analysis of environmental monitoring data to identify patterns and potential sources of this compound contamination.
Partial Least Squares (PLS) RegressionA regression method that relates two data matrices, the predictor variables (e.g., spectral data) and the response variables (e.g., concentrations).Quantitative analysis of this compound in complex mixtures where interferences are present.
Design of Experiments (DoE)A statistical approach for planning, conducting, analyzing, and interpreting controlled tests to evaluate the factors that control the value of a parameter or group of parameters.Optimization of extraction and chromatographic conditions for the determination of this compound.

The application of these chemometric tools can lead to more robust, reliable, and efficient analytical methods for the determination of this compound in various matrices.

Method Validation, Interlaboratory Comparison, and Quality Control in this compound Analysis

Ensuring the accuracy, reliability, and comparability of analytical data for this compound is paramount, especially in regulatory monitoring and environmental risk assessment. This is achieved through rigorous method validation, participation in interlaboratory comparison studies, and the implementation of robust quality control (QC) procedures. nih.govnih.gov

Method Validation

Before an analytical method for this compound can be used for routine analysis, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. researchgate.net The key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or by recovery studies on spiked samples. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with a specified level of confidence, respectively. researchgate.net

Specificity/Selectivity: The ability of the method to measure the analyte of interest accurately in the presence of other components that may be expected to be present in the sample matrix.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interlaboratory Comparison

Quality Control

Internal quality control procedures are necessary to ensure that the analytical method is consistently performing as expected. researchgate.net This involves the regular analysis of:

Method Blanks: A sample containing all the reagents but no analyte, used to monitor for contamination during the analytical process.

Spiked Samples: A sample to which a known amount of the analyte has been added, used to assess the method's accuracy and recovery.

Certified Reference Materials (CRMs): Materials with a known and certified concentration of the analyte, used to verify the accuracy of the measurements.

Control Charts: Graphical representations of QC data over time, used to monitor the stability and performance of the analytical method.

Table 4: Key Quality Assurance and Quality Control (QA/QC) Parameters for this compound Analysis nih.govresearchgate.net

QA/QC ParameterPurposeAcceptance Criteria (Typical)
Method BlankTo assess contamination introduced during sample preparation and analysis.Below the limit of detection or a small fraction of the analyte concentration in samples.
Laboratory Control Sample (Spike)To evaluate the accuracy of the analytical method.Recovery within a specified range (e.g., 70-130%).
Matrix Spike/Matrix Spike DuplicateTo assess the effect of the sample matrix on the analytical method.Recovery and relative percent difference (RPD) within established limits.
Surrogate StandardsTo monitor the efficiency of the sample preparation and analysis process for each individual sample.Recovery within a specified range.
Calibration VerificationTo confirm the validity of the initial calibration.Response factor or calculated concentration within a certain percentage of the true value.

By adhering to these principles of method validation, interlaboratory comparison, and quality control, laboratories can ensure the generation of high-quality, defensible data for this compound.

Pentabromobenzonitrile in Advanced Materials Science and Engineering Research

Design and Synthesis of Polymers Incorporating Pentabromobenzonitrile Moieties

The integration of this compound into polymer structures is a key area of research aimed at developing materials with enhanced thermal stability and flame retardancy. The high bromine content of this compound makes it an excellent candidate for imparting fire-resistant properties to various polymer backbones.

Synthesis Strategies:

The synthesis of polymers incorporating this compound moieties can be achieved through several routes. One common approach involves the use of this compound as a monomer or a co-monomer in polymerization reactions. For instance, the nitrile group can be chemically modified to introduce polymerizable functionalities, allowing it to be incorporated into polymer chains via techniques such as addition or condensation polymerization.

Another strategy involves the post-polymerization modification of existing polymers. In this method, polymers with reactive side groups are treated with a derivative of this compound, grafting the flame-retardant moiety onto the polymer backbone. This approach offers versatility in modifying a wide range of commercial polymers.

Research Findings:

While specific data on polymers synthesized directly from this compound is limited in publicly available literature, research on analogous compounds such as pentabromobenzyl acrylate (B77674) provides insights into the potential methodologies. For example, dispersion polymerization has been successfully employed to synthesize flame-retardant particles from pentabromobenzyl acrylate. This suggests that similar techniques could be adapted for this compound-derived monomers.

The table below summarizes potential polymerization techniques and the expected properties of the resulting polymers.

Polymerization TechniqueMonomer TypePotential Polymer BackboneExpected Key Properties
Addition PolymerizationAcrylate or Styrenic derivative of this compoundPolyacrylate, PolystyreneHigh Flame Retardancy, Thermal Stability
Condensation PolymerizationDiol or Diamine derivative of this compoundPolyester, PolyamideInherent Flame Retardancy, High-Performance
Post-polymerization ModificationPolymer with reactive groups (e.g., hydroxyl, amine)Various (e.g., Poly(vinyl alcohol), Polyamines)Surface or Bulk Flame Retardancy

Engineering of Composite Materials with this compound as a Constituent

This compound is also being investigated as a critical component in the engineering of advanced composite materials. Its primary role in composites is to act as a flame-retardant additive, significantly improving the fire safety of the final material.

Incorporation Methods:

This compound can be incorporated into composite materials as an additive filler. In this method, finely powdered this compound is dispersed within a polymer matrix, such as epoxy resins or thermoplastics, before the curing or molding process. The compatibility between the additive and the matrix is crucial for achieving a homogeneous dispersion and optimal performance.

Alternatively, polymers containing this compound moieties, as described in the previous section, can be used as the matrix material for fiber-reinforced composites. This approach ensures a uniform distribution of the flame-retardant component throughout the material.

Impact on Composite Properties:

Research on other brominated flame retardants in composites provides a framework for understanding the potential effects of this compound. For instance, the incorporation of brominated compounds can sometimes lead to a plasticizing effect, which may alter the mechanical behavior of the composite.

The following table outlines the potential effects of incorporating this compound into composite materials.

PropertyExpected EffectRationale
Flame Retardancy Significant ImprovementHigh bromine content acts as a radical scavenger in the gas phase during combustion.
Thermal Stability Generally IncreasedThe aromatic structure and high halogen content contribute to higher decomposition temperatures.
Tensile Strength VariableMay decrease due to particle agglomeration or increase with good dispersion and interfacial adhesion.
Impact Strength VariableCan be reduced due to increased stiffness or improved by acting as a toughening agent in some systems.

Role of this compound in Functional Material Applications

Beyond its primary role as a flame retardant, the unique electronic and chemical structure of this compound opens up possibilities for its use in a variety of functional material applications.

Optical and Electronic Applications:

The presence of the nitrile group and the highly electronegative bromine atoms can influence the electronic properties of materials. Research into benzonitrile (B105546) derivatives has shown that they can possess interesting nonlinear optical properties. While specific studies on the optical and electronic applications of this compound are not widely reported, its structure suggests potential for further investigation in areas such as high refractive index polymers or materials with specific dielectric properties.

Flame Retardant Precursor Roles:

This compound can serve as a precursor for the synthesis of other, more complex flame retardants. google.com The nitrile group provides a reactive site for further chemical transformations, allowing for the creation of novel flame-retardant molecules with tailored properties, such as improved polymer compatibility or reduced environmental impact. These new molecules can then be incorporated into a variety of materials to enhance their fire safety.

Investigation of Structure-Performance Relationships in this compound-Derived Materials

Understanding the relationship between the chemical structure of this compound and the performance of the materials it is incorporated into is crucial for designing next-generation advanced materials.

Key Structural Features and Their Influence:

High Bromine Content: This is the primary feature responsible for the excellent flame retardancy. The bromine atoms interfere with the radical chain reactions that occur during combustion.

Aromatic Ring: The stable benzene (B151609) ring contributes to the thermal stability of the molecule and the resulting materials.

Nitrile Group: This functional group can influence the polarity, reactivity, and electronic properties of the material. It can also serve as a site for further chemical modifications.

Research Focus:

Current and future research in this area will likely focus on systematically varying the chemical structure of this compound derivatives and correlating these changes with the resulting material properties. For example, studies might investigate how replacing one or more bromine atoms with other functional groups affects the balance between flame retardancy and mechanical performance. Computational modeling and simulation are also valuable tools for predicting structure-property relationships and guiding the design of new materials. scribd.comnih.govrsc.org

The table below illustrates potential structure-performance relationships for materials derived from this compound.

Structural ModificationPotential Impact on Performance
Introduction of flexible aliphatic chains May improve processability and impact strength, but could slightly reduce thermal stability.
Conversion of the nitrile group to an amine Could enhance reactivity for incorporation into epoxy or polyamide systems and potentially improve adhesion.
Partial replacement of bromine with chlorine May alter the flame retardant mechanism and thermal stability profile.

Advanced Manufacturing Techniques for this compound-Containing Systems

The integration of this compound into advanced manufacturing processes, such as additive manufacturing (3D printing), presents both opportunities and challenges.

Additive Manufacturing Applications:

The development of flame-retardant polymers and composites containing this compound could enable the 3D printing of parts with enhanced fire safety for applications in aerospace, automotive, and electronics. researchgate.netmdpi.com For example, filaments for Fused Deposition Modeling (FDM) or resins for Stereolithography (SLA) could be formulated with this compound or its derivatives.

Challenges and Considerations:

The high melting point and thermal stability of this compound and its derivatives must be considered when developing materials for additive manufacturing. The processing temperatures required for 3D printing must be carefully controlled to avoid thermal degradation of the flame-retardant additive, which could release corrosive gases like hydrogen bromide (HBr). pmcpolymerproducts.com The viscosity and rheological properties of the polymer melt or resin must also be suitable for the specific 3D printing technology.

Further research is needed to develop robust and reliable methods for the additive manufacturing of this compound-containing systems, ensuring that the final printed parts exhibit the desired flame retardancy without compromising their mechanical integrity or dimensional accuracy.

Environmental Chemistry and Fate of Pentabromobenzonitrile

Development of Analytical Methods for Environmental Monitoring of Pentabromobenzonitrile

Effective environmental monitoring of any chemical contaminant relies on the availability of sensitive and specific analytical methods. For this compound, the development of such methods would be the foundational step in understanding its occurrence and concentration in various environmental matrices. While specific methods for this compound are not documented, the analytical approaches used for other brominated flame retardants (BFRs) could be adapted.

Typically, the analysis of such compounds involves sample collection from matrices like water, soil, sediment, and biota, followed by extraction, cleanup, and instrumental analysis.

Table 1: Potential Analytical Techniques for this compound Analysis

TechniqueDescriptionPotential Applicability for this compound
Gas Chromatography-Mass Spectrometry (GC-MS)A powerful technique that separates compounds in a gaseous state and identifies them based on their mass-to-charge ratio. cdc.govlongdom.orgHighly suitable for the analysis of semi-volatile organic compounds like this compound. Electron capture detectors (ECD) are also highly sensitive to halogenated compounds.
High-Performance Liquid Chromatography (HPLC)Separates compounds in a liquid phase, suitable for less volatile or thermally labile compounds. cdc.govCould be an alternative to GC-MS, particularly when coupled with a mass spectrometer (LC-MS) for sensitive detection.
Sample PreparationTechniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are used to isolate and concentrate the analyte from the sample matrix before instrumental analysis.These would be crucial for removing interfering substances and achieving the low detection limits required for environmental monitoring.

The development of validated analytical methods, including the establishment of quality assurance and quality control (QA/QC) protocols, would be essential for generating reliable environmental data for this compound. epa.gov

Abiotic Transformation Pathways of this compound in Environmental Media

Abiotic transformation processes are chemical reactions that occur in the environment without the involvement of microorganisms. For polybrominated aromatic compounds, key abiotic degradation pathways include photolysis, hydrolysis, and oxidation. nih.govresearchgate.net

Photolysis: Many brominated aromatic compounds are susceptible to photodegradation, where sunlight provides the energy to break chemical bonds. nih.govnih.gov For this compound, photolysis could lead to the stepwise removal of bromine atoms (debromination), potentially forming less brominated and possibly more mobile or toxic degradation products. Studies on other halobenzonitriles have shown that photoreactivity can vary significantly depending on the specific compound and environmental conditions. nih.gov

Hydrolysis: This process involves the reaction of the compound with water. While many polybrominated diphenyl ethers (PBDEs) are resistant to hydrolysis, the nitrile group in this compound could potentially undergo hydrolysis to form a carboxylic acid under certain environmental pH conditions. nih.govnih.gov

Oxidation: Reactions with hydroxyl radicals (•OH) in the atmosphere or in sunlit surface waters can be a significant degradation pathway for many organic pollutants. The susceptibility of this compound to oxidation would depend on its chemical structure and the environmental conditions.

Research in this area would involve laboratory studies to determine the rates and products of these transformation processes under various environmentally relevant conditions.

Biotic Degradation Mechanisms and Microbial Interactions with this compound

Biotic degradation involves the breakdown of chemical compounds by microorganisms such as bacteria and fungi. This can be a crucial process in the natural attenuation of persistent organic pollutants.

Studies on other halogenated and benzonitrile-containing compounds suggest potential pathways for the microbial degradation of this compound:

Reductive Debromination: Under anaerobic conditions (in the absence of oxygen), some microorganisms can remove halogen atoms from aromatic rings. This process has been observed for other brominated and chlorinated compounds. nih.gov

Nitrile Group Transformation: The nitrile (-CN) group can be enzymatically hydrolyzed by some microbes to an amide and subsequently to a carboxylic acid, which can then be further metabolized. nih.gov

Ring Cleavage: Following initial transformations, microorganisms may be able to cleave the aromatic ring, leading to the complete mineralization of the compound to carbon dioxide and water. mdpi.com

Identifying specific microbial strains capable of degrading this compound and elucidating the enzymatic pathways involved would be a key research focus.

Environmental Transport and Distribution Modeling of this compound

The transport and distribution of a chemical in the environment are governed by its physicochemical properties and the characteristics of the environmental media. Key parameters for modeling the fate of this compound would include:

Table 2: Key Physicochemical Properties for Environmental Modeling

PropertyDescriptionImportance for this compound
Water Solubility The maximum amount of the compound that can dissolve in water.Low water solubility, a characteristic of many BFRs, would suggest a tendency to partition into sediments and biota. nih.gov
Octanol-Water Partition Coefficient (Kow) A measure of the compound's lipophilicity (tendency to associate with fats).A high log Kow value would indicate a high potential for bioaccumulation in organisms. nih.gov
Organic Carbon-Water Partition Coefficient (Koc) Describes the tendency of the compound to adsorb to organic matter in soil and sediment.A high Koc would lead to its accumulation in soil and sediment, reducing its mobility in water.
Vapor Pressure The pressure exerted by the vapor of the compound in equilibrium with its solid or liquid form.This property influences the potential for long-range atmospheric transport.

Once these properties are determined, mathematical models can be used to predict the distribution of this compound in different environmental compartments, such as air, water, soil, and biota. wiley.com

Strategies for Environmental Remediation of this compound Contamination

In the event of environmental contamination with this compound, effective remediation strategies would need to be developed. Based on the approaches used for other persistent organic pollutants, potential remediation technologies could include:

Adsorption: Using materials like activated carbon to bind the contaminant and remove it from water or soil. cameron-cole.com This is a common method for treating water contaminated with various organic pollutants.

Bioremediation: Utilizing microorganisms that can degrade the contaminant. mdpi.com This could involve stimulating the activity of naturally occurring microbes (biostimulation) or introducing specialized microbes to the contaminated site (bioaugmentation).

Advanced Oxidation Processes (AOPs): These technologies use highly reactive species like hydroxyl radicals to chemically destroy organic pollutants.

Phytoremediation: The use of plants to take up, contain, or degrade contaminants in soil and water.

The selection of a suitable remediation strategy would depend on the extent and location of the contamination, as well as the specific environmental conditions.

Future Research Trajectories and Interdisciplinary Perspectives

Integration of Pentabromobenzonitrile Research with Emerging Technologies

The synthesis and application of this compound are set to be revolutionized by the integration of emerging technologies. Advanced manufacturing processes and real-time monitoring techniques are anticipated to enhance efficiency, safety, and product quality.

Advanced Synthesis and Manufacturing: Automated synthesis platforms can significantly accelerate the discovery and optimization of novel materials derived from this compound. nih.govnih.govcognit.cayoutube.comchemrxiv.org These platforms enable high-throughput screening of reaction conditions and the rapid production of compound libraries for various applications. cognit.ca Furthermore, the adoption of continuous flow chemistry could offer advantages in terms of safety, scalability, and process control for the synthesis of this compound and its derivatives.

In-situ and Real-Time Monitoring: The ability to monitor polymerization and other reactions involving this compound in real-time is crucial for understanding reaction kinetics and ensuring consistent product quality. rsc.orghoriba.comnih.govfluenceanalytics.comamericanlaboratory.com Spectroscopic techniques, such as Raman and NMR spectroscopy, coupled with advanced data analysis, can provide valuable insights into reaction mechanisms and polymer structure evolution. horiba.comnih.gov This real-time data can be used to optimize reaction parameters and control the final properties of the materials. americanlaboratory.com

TechnologyPotential Impact on this compound Research
Automated Synthesis Platforms High-throughput screening of reaction conditions, rapid synthesis of derivatives.
Continuous Flow Chemistry Improved safety, scalability, and process control in synthesis.
In-situ Spectroscopy (Raman, NMR) Real-time monitoring of polymerization kinetics and reaction mechanisms.
Process Analytical Technology (PAT) Enhanced process understanding and control for consistent product quality.

Predictive Modeling and Machine Learning Applications in this compound Chemistry

Predictive modeling and machine learning are emerging as powerful tools to accelerate the design and discovery of new materials based on this compound. rsc.orgmit.eduresearchgate.netappliedclinicaltrialsonline.com These computational approaches can predict material properties and reaction outcomes, reducing the need for extensive experimental work.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical, chemical, and thermal properties of this compound-based polymers and materials. By correlating molecular structures with their properties, these models can guide the design of materials with desired characteristics, such as enhanced thermal stability or specific electronic properties.

Reactivity and Reaction Prediction: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions involving this compound. rsc.orgmit.eduresearchgate.netappliedclinicaltrialsonline.com This can aid in the design of synthetic routes and the optimization of reaction conditions. mit.edu Such predictive capabilities are crucial for the efficient development of novel functional materials. rsc.org

Computational Modeling: Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure and reactivity of this compound at a molecular level. uochb.czmdpi.com These studies can provide fundamental insights into its chemical behavior and guide the rational design of new derivatives with tailored properties.

Exploration of Novel Applications Beyond Current Material Science Domains

While this compound has been primarily associated with flame retardants, its unique chemical structure makes it a promising building block for a range of advanced materials with applications extending beyond traditional domains.

Porous Organic Frameworks (POFs): The rigid and planar structure of the pentabromophenyl group, combined with the reactive nitrile functionality, makes this compound an excellent candidate as a building block for the synthesis of porous organic frameworks (POFs), including Covalent Organic Frameworks (COFs). These materials exhibit high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis.

Functional Polymers and Nanostructures: this compound can serve as a versatile precursor for the synthesis of functional polymers and nanostructured materials. klinger-lab.demdpi.comnih.govrsc.orgresearchgate.net The bromine atoms can be substituted with various functional groups to impart specific properties, such as fluorescence, conductivity, or biological activity. This opens up possibilities for its use in sensors, electronic devices, and biomedical applications.

Potential Application AreaRole of this compoundKey Properties of Resulting Materials
Porous Organic Frameworks (POFs) Rigid building block for creating porous structures.High surface area, tunable porosity, thermal stability.
Functional Polymers Precursor for introducing diverse functionalities.Tailored optical, electronic, or biological properties.
Nanostructured Materials Component in the self-assembly of nanomaterials.Controlled morphology and function at the nanoscale.

Bridging Fundamental and Applied Research in this compound Studies

To fully realize the potential of this compound, a strong connection between fundamental research and applied development is essential. Understanding the underlying chemical principles will drive the innovation of practical applications.

Mechanistic Studies and Process Optimization: Fundamental research into the reaction mechanisms of this compound is crucial for optimizing synthetic processes and controlling the properties of the resulting materials. dntb.gov.ua For instance, detailed kinetic studies of its polymerization can lead to more efficient and controlled manufacturing processes. mt.comcambrex.comaspentech.comresearchgate.netnih.gov

Industry-Academia Collaborations: Collaborative efforts between academic research institutions and industrial partners are vital for translating fundamental discoveries into commercially viable products. nih.gov54.209.11pharmacytimes.comtimeshighereducation.comnih.gov Academia can provide the foundational knowledge and exploratory research, while industry can contribute expertise in process development, scale-up, and market application. 54.209.11 Such partnerships can accelerate the innovation cycle and ensure that research is aligned with real-world needs. pharmacytimes.com

The future of this compound research is bright, with numerous opportunities for innovation at the intersection of chemistry, materials science, and engineering. By embracing emerging technologies, leveraging predictive modeling, exploring novel applications, and fostering collaboration between fundamental and applied research, the scientific community can unlock the full potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Pentabromobenzonitrile with high purity in laboratory settings?

  • Answer : Synthesis optimization requires careful selection of bromination agents (e.g., Br₂ with Fe catalysis) and reaction conditions (temperature: 80–120°C; solvent: nitromethane or DCM). Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 9:1) and purify using column chromatography (silica gel, gradient elution). Yield and purity (>95%) should be validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks at δ 2.5–3.5 ppm) .

Q. How should researchers design experiments to assess the thermal stability of this compound under varying conditions?

  • Answer : Use thermogravimetric analysis (TGA) at heating rates of 10°C/min under inert (N₂) and oxidative (air) atmospheres. Compare decomposition onset temperatures (T₀) and residual mass at 600°C. Pair with DSC to identify endothermic/exothermic events. Replicate trials (n=3) to ensure precision (±2°C). Report significant differences using ANOVA (p<0.05) .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Answer : Follow SDS guidelines: use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers away from ignition sources. Dispose via licensed hazardous waste services, noting brominated byproducts .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be systematically analyzed?

  • Answer : Conduct a meta-analysis of degradation studies, comparing half-lives (t₁/₂) across soil types, pH levels, and microbial activity. Use statistical tools (e.g., random-effects models) to quantify heterogeneity. Prioritize studies with standardized OECD 307 protocols and report confidence intervals. Address outliers via sensitivity analysis .

Q. What advanced analytical techniques are recommended for detecting trace degradation products of this compound in aquatic systems?

  • Answer : Employ LC-QTOF-MS with electrospray ionization (negative mode) for high-resolution identification. Use isotopic dilution (e.g., ¹³C-labeled internal standards) to correct matrix effects. Validate limits of detection (LOD < 0.1 µg/L) via spike-recovery tests (70–120% recovery) in triplicate. Cross-reference with NIST spectral libraries .

Q. What experimental strategies can resolve discrepancies in reported toxicity thresholds for this compound in aquatic organisms?

  • Answer : Standardize test organisms (e.g., Daphnia magna neonates ≤24h old) and exposure conditions (static vs. flow-through systems). Apply probit analysis to calculate LC₅₀ values, ensuring water quality parameters (pH 7.5±0.2, DO >6 mg/L) are consistent. Compare results using Cohen’s d to quantify effect size differences .

Q. How can computational models improve the prediction of this compound’s reactivity in radical-mediated degradation pathways?

  • Answer : Use DFT calculations (B3LYP/6-311+G**) to map electron density profiles and identify susceptible C-Br bonds. Validate with experimental EPR data to detect radical intermediates (e.g., Br•). Calibrate activation energies (ΔG‡) against Arrhenius plots derived from kinetic studies .

Methodological Frameworks

  • Experimental Design : Apply the PICO framework to define population (e.g., reaction mixtures), intervention (e.g., bromination conditions), comparison (e.g., alternative catalysts), and outcomes (yield/purity) .
  • Quality Control : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis-driven studies, ensuring statistical power (>80%) and ethical disposal of hazardous waste .
  • Data Reporting : Follow ACS guidelines for significant figures (e.g., report melting points as 210±1°C) and avoid unsupported claims of "significance" without p-values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.